molecular formula C8H6BrN B057715 2-(Bromomethyl)benzonitrile CAS No. 22115-41-9

2-(Bromomethyl)benzonitrile

Cat. No.: B057715
CAS No.: 22115-41-9
M. Wt: 196.04 g/mol
InChI Key: QGXNHCXKWFNKCG-UHFFFAOYSA-N
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Description

It is a white to light yellow crystalline powder with a melting point of 72-74°C . This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

2-(Bromomethyl)benzonitrile can be synthesized through several methods. One common synthetic route involves the bromination of 2-methylbenzonitrile using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an organic solvent like chloroform or carbon tetrachloride at room temperature . Industrial production methods may involve similar bromination reactions but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(Bromomethyl)benzonitrile undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)benzonitrile primarily involves its reactivity as a bromomethylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, allowing the compound to form various derivatives. These reactions often involve the formation of carbon-nitrogen or carbon-oxygen bonds, which are crucial in the synthesis of complex organic molecules .

Comparison with Similar Compounds

2-(Bromomethyl)benzonitrile can be compared with other similar compounds such as:

    3-(Bromomethyl)benzonitrile: Similar in structure but with the bromomethyl group at the meta position.

    4-(Bromomethyl)benzonitrile: Similar in structure but with the bromomethyl group at the para position.

    2-(Bromomethyl)benzyl alcohol: Contains a hydroxyl group instead of a nitrile group.

    2-Benzyloxybromobenzene: Contains a benzyloxy group instead of a nitrile group.

The uniqueness of this compound lies in its specific reactivity and applications in the synthesis of pharmaceuticals and other organic compounds.

Properties

IUPAC Name

2-(bromomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXNHCXKWFNKCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176632
Record name 2-(Bromomethyl)benzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22115-41-9
Record name 2-Cyanobenzyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22115-41-9
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Record name 2-(Bromomethyl)benzonitrile
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Record name 2-(Bromomethyl)benzonitrile
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Record name 2-(bromomethyl)benzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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